

physicochemical properties of 2-(2-Pyrimidinyl)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Pyrimidinyl)benzoic acid

Cat. No.: B2639214

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An In-depth Technical Guide on the Physicochemical Properties of **2-(2-Pyrimidinyl)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyrimidinyl)benzoic acid (CAS No: 400892-62-8) is a heterocyclic aromatic compound featuring a benzoic acid moiety substituted with a pyrimidine ring. This structural arrangement makes it a molecule of significant interest in medicinal chemistry and drug development. Its constituent parts, benzoic acid and pyrimidine, are common scaffolds in a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound is critical for its application in synthesis, formulation, and as a precursor for novel therapeutic agents. This guide provides a detailed overview of its known physicochemical properties, experimental protocols for their determination, and its relevance in biological pathways.

Compound Identification and Structural Properties

The foundational data for **2-(2-Pyrimidinyl)benzoic acid** is summarized below.

Property	Value	Reference
CAS Number	400892-62-8	
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂	[1]
Molecular Weight	200.20 g/mol	[1]
IUPAC Name	2-(pyrimidin-2-yl)benzoic acid	N/A
Physical Form	Solid	[1]

Physicochemical Properties

Quantitative physicochemical data are essential for predicting the behavior of a compound in both chemical and biological systems. The available data for **2-(2-Pyrimidinyl)benzoic acid** are presented below. It is important to note that experimental values for several properties are not readily available in the public literature; therefore, predicted values for the parent compound or related analogs are included where necessary.

Property	Value	Notes	Reference
Melting Point	Not available	The compound is a solid at room temperature.	
Boiling Point	305.4 ± 34.0 °C (at 760 mmHg)	Predicted value.	[1]
pKa	3.70 ± 0.36	Predicted value for the related compound 5-methyl-2-(pyrimidin-2-yl)benzoic acid.	[2]
Aqueous Solubility	Not available	Expected to be sparingly soluble in water, with increased solubility in alkaline solutions.	[3]
LogP (Octanol-Water)	Not available	Data not found in the searched literature.	N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. As specific experimental reports for **2-(2-Pyrimidinyl)benzoic acid** are scarce, the following sections describe generalized, standard protocols for determining the key properties of a solid organic acid.

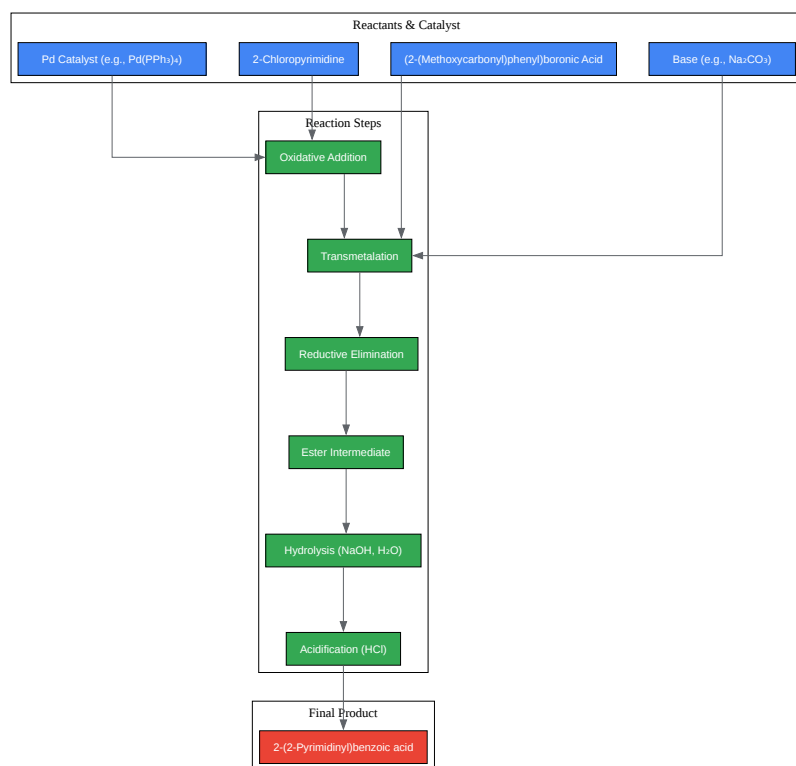
Plausible Synthesis: Suzuki-Miyaura Coupling

A common and effective method for synthesizing biaryl compounds like **2-(2-Pyrimidinyl)benzoic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [4][5] This involves the reaction of an aryl halide with an organoboron compound.

Reaction Scheme: 2-chloropyrimidine reacts with (2-(methoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the resulting methyl ester to yield the final product.

Protocol:

- Coupling: To a degassed solution of 2-chloropyrimidine (1.0 eq) and (2-(methoxycarbonyl)phenyl)boronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
- Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
- Heat the reaction to 80-90°C under an inert nitrogen or argon atmosphere for 12 hours.^[6]
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
- Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-pyrimidinyl)benzoate.
- Hydrolysis: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of methanol and water.
- Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.
- Cool the reaction and remove the methanol under reduced pressure.
- Acidify the aqueous solution with 1M HCl to precipitate the product.
- Collect the solid by filtration, wash with water, and dry to yield **2-(2-pyrimidinyl)benzoic acid**.



General workflow for Suzuki-Miyaura coupling and subsequent hydrolysis.

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